molecular formula C18H19NO2 B3057651 Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- CAS No. 833484-92-7

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-

Cat. No.: B3057651
CAS No.: 833484-92-7
M. Wt: 281.3 g/mol
InChI Key: WQSUESHUYSPBQE-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- is a benzoic acid derivative featuring a 4-position substitution. The substituent consists of a methylene amino group (-NH-CH₂-) linked to a 5,6,7,8-tetrahydro-1-naphthalenyl (tetralin) moiety. This structure combines the carboxylic acid functionality of benzoic acid with a hydrophobic tetralin ring system, which may enhance membrane permeability or receptor binding affinity.

Properties

IUPAC Name

4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(21)15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h3,5,7-11,19H,1-2,4,6,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSUESHUYSPBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457032
Record name Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833484-92-7
Record name Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-aminomethylbenzoic acid with 5,6,7,8-tetrahydro-1-naphthylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Benzoic acid derivatives have been studied for their potential anticancer properties. A notable example includes the compound's role as an analog of bexarotene, which is used in treating cutaneous T-cell lymphoma. Research indicates that modifications to the benzoic acid structure can enhance its efficacy against cancer cells by inducing apoptosis and inhibiting tumor growth.

Case Study : A study published in Cancer Research demonstrated that benzoic acid derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways .

2. Antimicrobial Properties
Research has shown that benzoic acid and its derivatives possess antimicrobial activity against a range of pathogens. This property is particularly useful in food preservation and pharmaceutical formulations.

Data Table: Antimicrobial Efficacy of Benzoic Acid Derivatives

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.3 mg/mL
Candida albicans0.4 mg/mL

This table summarizes findings from various studies indicating the effectiveness of benzoic acid derivatives against common pathogens .

Material Science Applications

1. Polymer Chemistry
Benzoic acid derivatives are used as intermediates in the synthesis of polymers and resins. Their ability to modify polymer properties such as thermal stability and mechanical strength makes them valuable in material science.

Case Study : An investigation into the use of benzoic acid derivatives in polycarbonate synthesis revealed enhancements in impact resistance and thermal stability. The study highlighted the potential for these compounds to improve material performance in automotive and electronic applications .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Features Key Functional Groups Physicochemical Properties Potential Applications Evidence Source
Target: Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- Tetralin ring (no additional substituents), amino-methyl linkage -COOH, -NH-CH₂- Moderate lipophilicity Receptor modulation
Analog 1: Benzoic acid, 4-[[(5,5,8,8-tetramethyl-tetralin-2-yl)carbonyl]amino]-2,6-difluoro- Tetralin with 5,5,8,8-tetramethyl and carbonyl linkage, 2,6-difluoro on benzoic acid -COOH, -CONH-, -F High lipophilicity, reduced solubility Retinoid-like activity
Analog 2: 4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid Naphthalene sulfonate group, hydroxy substitution -COOH, -SO₃H, -OH High solubility, polar Dye intermediates, inhibitors
Analog 3: Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester Acrylamido group, methyl ester -COOCH₃, -NH-CO-CH₂-CH₂- Moderate solubility, ester hydrolysis Prodrug design

Detailed Analysis

This contrasts with Analog 1, which has a carbonyl linkage and tetramethyl groups on the tetralin, increasing steric bulk and lipophilicity . Analog 2 replaces the tetralin with a sulfonated naphthalene, enhancing water solubility but reducing membrane permeability .

Physicochemical Properties

  • The target compound’s logP (estimated) is higher than Analog 2 but lower than Analog 1 , due to the latter’s methyl groups and fluorine atoms. This positions the target as a balance between solubility and bioavailability .
  • Analog 3 ’s methyl ester masks the carboxylic acid, improving oral absorption but requiring enzymatic activation .

Synthetic Routes

  • The target compound could be synthesized via nucleophilic substitution between 4-(bromomethyl)benzoic acid and 5,6,7,8-tetrahydro-1-naphthalenylamine. In contrast, Analog 1 likely involves acyl chloride coupling, and Analog 2 uses sulfonation reactions .

Biological Relevance Tetralin-containing compounds (e.g., Analog 1) are associated with retinoid receptor interactions, suggesting the target may share similar targets . Analog 2’s sulfonate group is common in tyrosine kinase inhibitors, hinting at divergent applications compared to the target .

Research Findings and Data

  • Spectroscopic Data: The target’s NMR would show aromatic protons (δ 7.8–8.2 ppm for benzoic acid), a methylene singlet (~δ 4.0 ppm for -CH₂-NH-), and tetralin ring protons (δ 1.5–2.8 ppm for cyclohexene; δ 6.5–7.5 ppm for aromatic H). MS would exhibit [M+H]+ at m/z ≈ 308 (C₁₉H₂₁NO₂).
  • Thermodynamic Stability : The tetralin ring’s chair conformation likely enhances stability compared to naphthalene-based analogs .

Biological Activity

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- (commonly referred to as TTNPB) is a synthetic compound that functions as a potent analog of retinoic acid. Its structural framework consists of a benzoic acid moiety linked to a tetrahydronaphthalene structure via an aminomethyl group. This compound has garnered interest for its biological activity, particularly its role as an agonist for retinoic acid receptors (RARs), which are crucial in regulating gene expression and various cellular processes.

  • Molecular Formula : C19H21NO2
  • Molecular Weight : 307.38 g/mol
  • CAS Number : 833484-92-7
  • Solubility : Soluble in ethanol, DMSO, and chloroform/methanol mixtures.

The primary mechanism of action for TTNPB involves its interaction with retinoic acid receptors (RAR) α, β, and γ. Upon binding to these receptors, TTNPB activates signaling pathways that lead to changes in gene expression. This activation influences several biochemical pathways related to cell differentiation, proliferation, and apoptosis.

Gene Regulation

TTNPB's activation of RARs results in the modulation of genes involved in critical biological processes:

  • Cell Differentiation : Influences the maturation of various cell types.
  • Apoptosis : Regulates programmed cell death, which is vital for maintaining tissue homeostasis.
  • Developmental Processes : Plays a role in embryonic development and organogenesis.

Pharmacological Effects

Research indicates that TTNPB exhibits potential therapeutic applications due to its biological activity:

  • Antitumor Activity : Studies have shown that compounds similar to TTNPB can induce apoptosis in cancer cells . The ability to regulate gene expression may help inhibit tumor growth.
  • Neuroprotective Effects : Compounds that activate RARs have been associated with neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
  • Metabolic Regulation : TTNPB may also influence metabolic pathways and has been studied for its effects on lipid metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of TTNPB and related compounds:

  • Antitumor Studies : In vitro assays demonstrated that TTNPB can significantly reduce cell viability in various cancer cell lines by inducing apoptosis through RAR-mediated pathways .
  • Neuroprotection : Research highlighted the neuroprotective effects of retinoic acid analogs in models of neurodegeneration. TTNPB showed promise in reducing oxidative stress and promoting neuronal survival .
  • Metabolic Effects : A study indicated that retinoic acid derivatives could enhance insulin sensitivity and regulate glucose metabolism in diabetic models .

Data Table on Biological Activity

Study FocusCompoundBiological ActivityKey Findings
Antitumor ActivityTTNPBInduces apoptosisSignificant reduction in cancer cell viability across multiple lines .
NeuroprotectionRetinoic Acid AnalogProtects neuronsReduces oxidative stress; promotes survival in neurodegenerative models .
Metabolic RegulationRetinoic Acid DerivativeEnhances insulin sensitivityImproved glucose metabolism observed in diabetic models .

Q & A

Basic Research Questions

Q. What are the critical considerations in synthesizing benzoic acid derivatives containing tetrahydro-naphthalenyl groups?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. For example, in the preparation of structurally related compounds (e.g., methyl esters of benzoic acid derivatives), phosphorous pentachloride (PCl₅) and aluminum chloride (AlCl₃) are used as catalysts in dichloromethane under nitrogen. Reaction monitoring via GC or TLC is critical to track acylation and coupling steps. Temperature control (e.g., cooling to -5°C post-reaction) prevents side reactions, while quenching with 5N HCl ensures safe workup . Purity optimization may involve recrystallization or column chromatography, as seen in intermediate synthesis for retinoids like bexarotene .

Q. How can researchers characterize the physicochemical stability of this compound under experimental conditions?

  • Methodological Answer : Key parameters include melting point determination (e.g., 259–261°C for related compounds), solubility profiling in polar/nonpolar solvents, and stability under oxidative/thermal stress. Spectroscopic methods (UV-Vis, FTIR) assess degradation products. For example, retinoid analogs are sensitive to light and heat; thus, storage in amber vials under inert gas (N₂/Ar) is recommended . Stability studies should include accelerated aging tests (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring .

Q. What in vitro assays are suitable for initial biological screening of retinoid-like compounds?

  • Methodological Answer : Cell differentiation assays (e.g., HL-60 leukemia cell differentiation) are standard for retinoid activity. Dose-response curves (1 nM–10 µM) with all-trans-retinoic acid (AtRA) as a positive control can evaluate potency. Flow cytometry (CD11b/CD14 markers) or morphological changes (Giemsa staining) quantify differentiation. Parallel cytotoxicity assays (MTT/XTT) ensure activity is not due to cell death .

Advanced Research Questions

Q. How does the conformation of the amide/amine linkage influence biological activity in retinoid analogs?

  • Methodological Answer : Conformational rigidity is critical. NMR studies on analogs like Am80 (a related retinoid) show that trans-amide bonds adopt an elongated, bioactive conformation resembling (E)-stilbene. N-methylation induces cis-amide folding, abolishing activity. Computational modeling (DFT or MD simulations) can predict bond angles and torsion energies. Validate with circular dichroism (CD) or X-ray crystallography .

Q. How can contradictory data in transcriptomic studies of retinoid analogs be resolved?

  • Methodological Answer : Discrepancies in gene expression (e.g., RAR vs. RXR activation) may arise from receptor promiscuity or off-target effects. Use isoform-specific agonists/antagonists (e.g., TTNPB for RAR, methoprene acid for RXR) in parallel experiments. RNA-seq with replicates (≥3) improves statistical power. Pathway enrichment analysis (e.g., DAVID, GSEA) identifies conserved biological processes. Cross-validate with siRNA-mediated receptor knockdown .

Q. What strategies optimize receptor specificity in novel retinoid analogs?

  • Methodological Answer : Modify substituents on the naphthalenyl group. For instance, tert-butyl groups at the 5,5,8,8 positions enhance RARγ selectivity, as seen in dermatological retinoids. Competitive binding assays (SPR or fluorescence polarization) with purified RAR/RXR ligand-binding domains quantify affinity. Co-crystallization with receptors identifies key hydrogen bonds (e.g., carboxylate interaction with Arg276 in RARγ) .

Q. How can solubility challenges be addressed in preclinical formulations of hydrophobic retinoid analogs?

  • Methodological Answer : Use co-solvents (DMSO/PEG 400) or lipid-based carriers (liposomes, micelles). For in vivo studies, nanoemulsions (∼200 nm particle size) improve bioavailability. Phase solubility diagrams with cyclodextrins (e.g., HP-β-CD) enhance aqueous solubility. Monitor stability via dynamic light scattering (DLS) and in vitro release assays (dialysis membrane method) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-

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